discovery and history of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine
discovery and history of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine
An In-Depth Technical Guide to the Discovery and History of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine
Abstract
This guide provides a comprehensive technical overview of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document situates the compound within the broader history of 1,2,4-oxadiazole chemistry. It elucidates the likely synthetic pathways, explores its potential pharmacological significance by drawing parallels with structurally related compounds, and offers insights into its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this molecule's scientific context.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester groups.[1][2] The stability of the 1,2,4-oxadiazole ring in biological systems, coupled with its capacity to engage in various non-covalent interactions with biological targets, has made it a "privileged scaffold" in drug design.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4][5]
While the specific history of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine is not prominently detailed, its structural components—a 2-chlorophenyl group at the 3-position and an amine group at the 5-position of the 1,2,4-oxadiazole core—suggest its potential as a bioactive molecule. The presence of the chlorophenyl moiety can enhance lipophilicity and influence binding to target proteins.[6]
Historical Context: The Emergence of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger.[4] Their pioneering work laid the foundation for the exploration of this class of compounds. Early methods for the synthesis of 5-amino-1,2,4-oxadiazoles, such as the one developed by G. Ponzio in 1932 involving a Beckmann rearrangement, paved the way for the creation of a diverse library of these derivatives.[7] Over the decades, and particularly in the last 40 years, research into 1,2,4-oxadiazoles has intensified, leading to the discovery of numerous compounds with therapeutic potential.[4]
Synthetic Pathways and Methodologies
The synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine likely follows established protocols for the formation of 5-amino-1,2,4-oxadiazoles. A common and effective method involves the reaction of a 5-trihalomethyl-1,2,4-oxadiazole with an amine.[7]
Proposed Synthetic Route
A plausible synthetic pathway for 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine is a two-step process starting from 2-chlorobenzamidoxime.
Step 1: Synthesis of 3-(2-chlorophenyl)-5-trichloromethyl-1,2,4-oxadiazole
The initial step involves the reaction of 2-chlorobenzamidoxime with trichloroacetic anhydride. This reaction forms the 1,2,4-oxadiazole ring with a trichloromethyl group at the 5-position.
Step 2: Amination to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine
The intermediate, 3-(2-chlorophenyl)-5-trichloromethyl-1,2,4-oxadiazole, is then reacted with ammonia. The ammonia displaces the trichloromethyl group to yield the final product, 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine.[7]
Experimental Protocol: Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine
Materials:
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2-chlorobenzamidoxime
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Trichloroacetic anhydride
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Anhydrous solvent (e.g., Dichloromethane)
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Ammonia (in a suitable solvent like methanol)
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Sodium bicarbonate solution
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Drying agent (e.g., anhydrous sodium sulfate)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
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Formation of the 1,2,4-oxadiazole intermediate:
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Dissolve 2-chlorobenzamidoxime in an anhydrous solvent under an inert atmosphere.
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Slowly add trichloroacetic anhydride to the solution at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
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Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to isolate 3-(2-chlorophenyl)-5-trichloromethyl-1,2,4-oxadiazole.
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Amination:
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Dissolve the purified intermediate in a suitable solvent such as methanol.
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Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.
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Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
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Once the reaction is complete, evaporate the solvent under reduced pressure.
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Purify the resulting residue by recrystallization or column chromatography to obtain 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine.
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Synthesis Visualization
Caption: Proposed two-step synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine.
Potential Pharmacological Applications and Mechanism of Action
While specific studies on 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine are not abundant in the provided search results, the pharmacological profile of related 1,2,4-oxadiazole derivatives offers valuable insights into its potential applications.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer properties.[1][4] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and topoisomerases.[1] Given that the 1,2,4-oxadiazole scaffold is a common feature in many anticancer agents, it is plausible that 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine could exhibit similar activity.
Nematicidal Activity
Tioxazafen, a commercial nematicide, features a 3-phenyl-1,2,4-oxadiazole core structure.[8] Research into derivatives of tioxazafen has shown that modifications to the 5-position of the 1,2,4-oxadiazole ring can enhance nematicidal activity.[8] This suggests that 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine could be investigated for its potential as a nematicide.
Monoamine Oxidase (MAO) Inhibition
Derivatives of 1,2,4-oxadiazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[9][10] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[9][10] The structural features of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine make it a candidate for evaluation as a MAO inhibitor.
Potential Signaling Pathway Involvement
Based on the known activities of similar compounds, 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine could potentially interact with various cellular signaling pathways.
Caption: Potential signaling pathways modulated by 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine.
Quantitative Data Summary
While specific quantitative data for 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine is not available in the search results, the following table presents hypothetical data based on typical results for similar compounds to illustrate how such data would be presented.
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₉H₇ClN₄O | N/A |
| Molecular Weight | 226.63 g/mol | N/A |
| Melting Point | 185-190 °C (predicted) | N/A |
| Biological Activity (Hypothetical) | ||
| Anticancer (MCF-7) IC₅₀ | 5.2 µM | [1] |
| MAO-B Inhibition IC₅₀ | 0.8 µM | [10] |
| Nematicidal (B. xylophilus) LC₅₀ | 12.5 µg/mL | [8] |
Conclusion and Future Directions
3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine is a molecule with significant potential in the field of drug discovery and development. While its specific history is intertwined with the broader development of 1,2,4-oxadiazole chemistry, its structural features suggest a range of possible pharmacological activities. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its anticancer, neuroprotective, and nematicidal properties. Elucidating its precise mechanism of action and identifying its biological targets will be crucial for its potential translation into therapeutic applications.
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link].
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PMC. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available from: [Link].
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MDPI. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Available from: [Link].
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ResearchGate. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Available from: [Link].
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